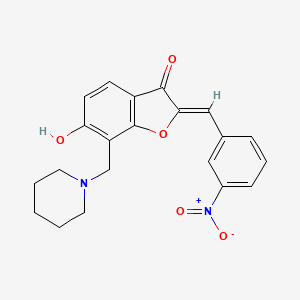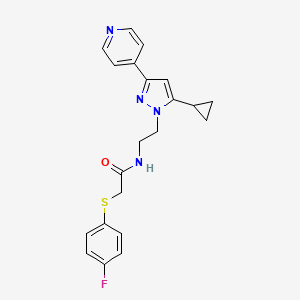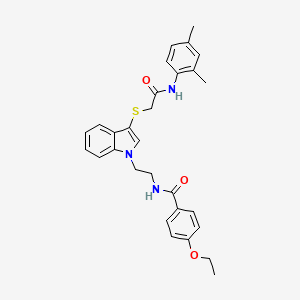
3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride” is a compound that contains a thiazepane ring, which is a seven-membered ring with one sulfur atom, one nitrogen atom, and five carbon atoms. The 2-methoxyphenyl group is a phenyl ring with a methoxy (OCH3) substituent at the 2-position .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as piperazines, can be synthesized through methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds structurally related to "3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride" have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, a series of 2,3-dihydrobenzo[b][1,4]thiazepines with substituted phenyl groups showed interesting results against a variety of bacterial and fungal strains, some of which had activity comparable to ciprofloxacin and fluconazole (Kumar et al., 2013). Additionally, novel synthesis methods have been explored for related compounds, aiming at potential calcium channel antagonist applications (Ma, 2003).
Antimicrobial and Analgesic Properties
Further research into the synthesis of heterocyclic compounds has highlighted their potential in addressing various health concerns. For example, compounds such as 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and related structures have been synthesized and shown to exhibit significant antibacterial activity (Osarumwense, 2022). Additionally, these compounds have demonstrated promising analgesic activities, indicating their potential for pain management applications (Osarodion, 2023).
Novel Drug Design and Synthesis Techniques
Research has also focused on the development of new drug design strategies and synthesis techniques. For instance, the efficient synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D fragments for screening libraries has been reported, showcasing the potential of these structures in the discovery of new bromodomain ligands (Pandey et al., 2020). These findings highlight the versatility and potential of compounds related to "3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride" in the realm of scientific research, offering promising avenues for the development of new therapeutic agents.
Mechanism of Action
properties
IUPAC Name |
3-(2-methoxyphenyl)-1,4-thiazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS.ClH/c1-14-12-6-3-2-5-10(12)11-9-15-8-4-7-13-11;/h2-3,5-6,11,13H,4,7-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTORBHBKHCRRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CSCCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Chlorophenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2610921.png)
![(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide](/img/structure/B2610922.png)
![7-Phenylmethoxycarbonyl-7-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B2610923.png)

![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2610926.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2610931.png)



![N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2610937.png)

